molecular formula C14H11NO B11894979 N-(4-Ethynylnaphthalen-1-yl)acetamide CAS No. 90101-69-2

N-(4-Ethynylnaphthalen-1-yl)acetamide

Cat. No.: B11894979
CAS No.: 90101-69-2
M. Wt: 209.24 g/mol
InChI Key: HOUOZQCABPKRMM-UHFFFAOYSA-N
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Description

N-(4-Ethynylnaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an ethynyl group attached to the naphthalene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylnaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1-naphthaldehyde and ethynylmagnesium bromide.

    Grignard Reaction: The ethynylmagnesium bromide reacts with 4-bromo-1-naphthaldehyde to form 4-ethynylnaphthalen-1-ol.

    Acetylation: The 4-ethynylnaphthalen-1-ol is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Ethynylnaphthalen-1-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted naphthalenes

Scientific Research Applications

Biology: In biological research, this compound is studied for its interactions with various biomolecules, which can provide insights into its potential as a therapeutic agent.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Ethynylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • N-(3-Ethynylphenyl)acetamide
  • N-(4-ethynylphenyl)prop-2-ynamide
  • Propanamide, N-(4-ethynylphenyl)-

Comparison: N-(4-Ethynylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings

Properties

CAS No.

90101-69-2

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-ethynylnaphthalen-1-yl)acetamide

InChI

InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16)

InChI Key

HOUOZQCABPKRMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C

Origin of Product

United States

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